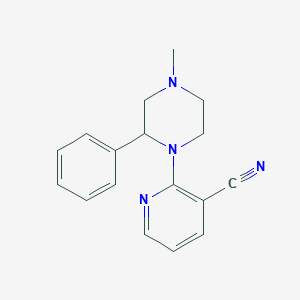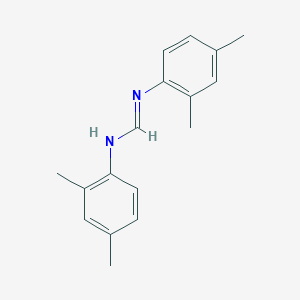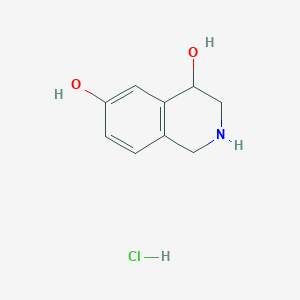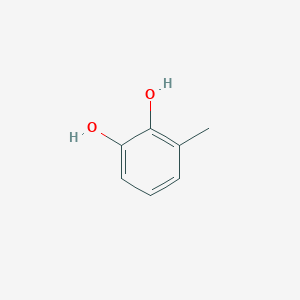![molecular formula C9H13NO B131277 1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone CAS No. 141453-98-7](/img/structure/B131277.png)
1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone
Übersicht
Beschreibung
1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone is a bicyclic ketone that is commonly referred to as norcarfentanil. It belongs to the family of opioids, which are known to produce analgesic effects by interacting with the opioid receptors present in the central nervous system. Norcarfentanil is a potent synthetic opioid that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
Norcarfentanil produces its effects by binding to the mu-opioid receptor, which is present in the central nervous system. This binding leads to the activation of the receptor, which results in the inhibition of neurotransmitter release. This inhibition leads to the analgesic effects of norcarfentanil.
Biochemische Und Physiologische Effekte
Norcarfentanil produces a variety of biochemical and physiological effects in the body. It produces analgesia by inhibiting the release of neurotransmitters that are responsible for transmitting pain signals. Additionally, norcarfentanil produces sedation and respiratory depression, which can be beneficial in surgical procedures.
Vorteile Und Einschränkungen Für Laborexperimente
Norcarfentanil has several advantages for use in lab experiments. It is a potent opioid that produces consistent effects, which makes it an ideal tool for studying the opioid receptors. Additionally, norcarfentanil has a long half-life, which allows for prolonged experiments. However, norcarfentanil has several limitations, including its potential for abuse and its high toxicity.
Zukünftige Richtungen
There are several future directions for research involving norcarfentanil. One area of research is the development of new opioid receptor ligands that have improved selectivity and potency. Additionally, research is needed to investigate the long-term effects of norcarfentanil on the body, including its potential for addiction and tolerance. Finally, research is needed to investigate the potential therapeutic uses of norcarfentanil, such as in the treatment of chronic pain.
Wissenschaftliche Forschungsanwendungen
Norcarfentanil has been used extensively in scientific research as a tool to study the opioid receptors present in the central nervous system. It has been used to investigate the binding affinity of various opioid receptors and their subtypes. Additionally, norcarfentanil has been used to study the pharmacological effects of opioids on the body, such as their analgesic, sedative, and respiratory depressant effects.
Eigenschaften
CAS-Nummer |
141453-98-7 |
|---|---|
Produktname |
1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(1-azabicyclo[3.2.1]oct-3-en-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-4-8-2-3-10(5-8)6-9/h4,8H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
UEWYUIFACVSXMH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2CCN(C2)C1 |
Kanonische SMILES |
CC(=O)C1=CC2CCN(C2)C1 |
Synonyme |
Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-en-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


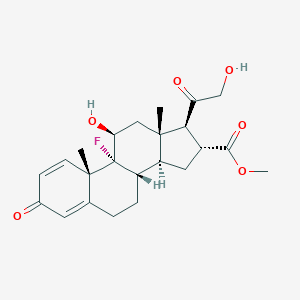
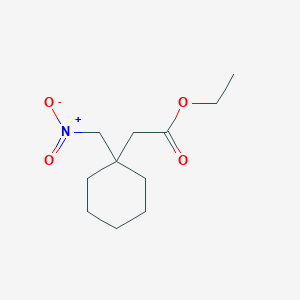
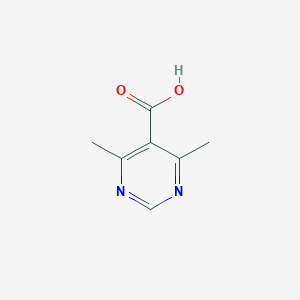
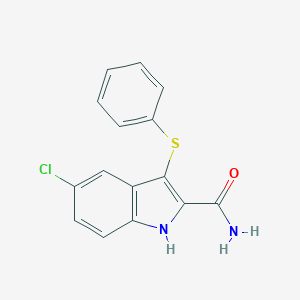
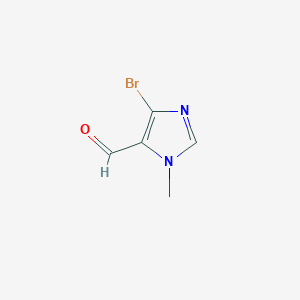

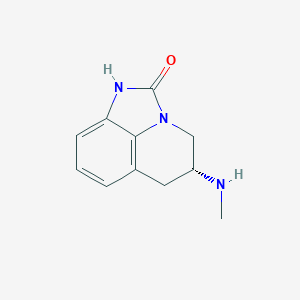
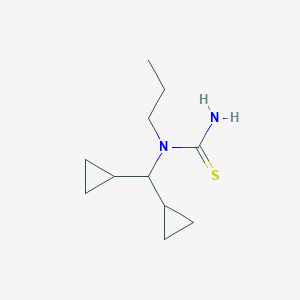
![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
